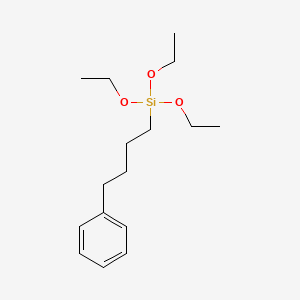

Triethoxy(4-phenylbutyl)silane

Description

Structure

3D Structure

Properties

CAS No. |

928842-14-2 |

|---|---|

Molecular Formula |

C16H28O3Si |

Molecular Weight |

296.48 g/mol |

IUPAC Name |

triethoxy(4-phenylbutyl)silane |

InChI |

InChI=1S/C16H28O3Si/c1-4-17-20(18-5-2,19-6-3)15-11-10-14-16-12-8-7-9-13-16/h7-9,12-13H,4-6,10-11,14-15H2,1-3H3 |

InChI Key |

XLNRATCYWYJUOR-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCCCC1=CC=CC=C1)(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Triethoxy 4 Phenylbutyl Silane and Its Precursors

Direct Synthesis Routes to Alkoxy(phenylbutyl)silanes

The most direct and atom-economical method for preparing Triethoxy(4-phenylbutyl)silane is the hydrosilylation of 4-phenyl-1-butene (B1585249) with triethoxysilane (B36694). This reaction involves the addition of the silicon-hydrogen bond of the silane (B1218182) across the double bond of the alkene, typically catalyzed by a transition metal complex.

Hydrosilylation of 4-phenyl-1-butene with triethoxysilane has been reported to proceed with good yield. For instance, using a heterogeneous platinum catalyst (SiliaCat Pt(0)), the reaction can yield up to 85% of the desired this compound product within 3 hours at 75 °C. qualitas1998.netsemanticscholar.org This method offers the advantage of directly forming the target molecule in a single step from readily available starting materials. The general reaction is depicted below:

4-Phenyl-1-butene + Triethoxysilane → this compound

The regioselectivity of this reaction is a critical aspect, with the formation of the linear, anti-Markovnikov product, this compound, being the desired outcome. The choice of catalyst plays a pivotal role in controlling this selectivity.

Approaches for Incorporating the 4-Phenylbutyl Moiety into Organosilicon Structures

An alternative to direct hydrosilylation involves the formation of the 4-phenylbutyl group separately, followed by its attachment to a silicon center. This is commonly achieved through Grignard reagent chemistry.

Synthesis of 4-Phenyl-1-butene

A key precursor for the hydrosilylation route is 4-phenyl-1-butene. This alkene can be synthesized in high yield through the coupling of a benzyl (B1604629) halide with an allyl magnesium halide. google.com A typical procedure involves the reaction of benzyl chloride with allyl chloride in the presence of magnesium metal in a mixed solvent system of tetrahydrofuran (B95107) and tert-butyl methyl ether. chemicalbook.com This reaction proceeds smoothly at temperatures between 0 and 20 °C, yielding 4-phenyl-1-butene in yields as high as 93%. google.comchemicalbook.com

| Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl chloride, Allyl chloride, Magnesium | Iodine (initiator) | Tetrahydrofuran, tert-Butyl methyl ether | 0-20 | 2 (addition), 4 (stirring) | 93 | chemicalbook.com |

Grignard Route to Alkoxy(phenylbutyl)silanes

The Grignard-based synthesis of this compound involves the preparation of (4-phenylbutyl)magnesium halide, which is then reacted with a suitable silicon electrophile, such as tetraethoxysilane (TEOS). The Grignard reagent, (4-phenylbutyl)magnesium bromide, can be prepared by reacting 4-phenylbutyl bromide with magnesium turnings in an ether solvent like diethyl ether or tetrahydrofuran. rroij.com

The subsequent reaction with tetraethoxysilane introduces the triethoxysilyl group. This nucleophilic substitution reaction, where the Grignard reagent attacks the silicon atom of TEOS, displaces one of the ethoxy groups to form the desired product. While specific yields for the synthesis of this compound via this method are not extensively documented in readily available literature, the general methodology for the synthesis of aryltrialkoxysilanes from Grignard reagents and tetraalkyl orthosilicates is well-established. gelest.com The reaction is typically carried out by adding the Grignard reagent to an excess of the tetraalkyl orthosilicate (B98303) at low temperatures to favor monosubstitution. gelest.com

Catalytic Considerations in Organosilane Synthesis

The choice of catalyst is paramount in the hydrosilylation synthesis of this compound, influencing reaction efficiency, selectivity, and conditions.

Platinum-Based Catalysts

Platinum complexes are the most common and highly active catalysts for hydrosilylation. mdpi.com Catalysts such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are widely used. mdpi.com Heterogeneous platinum catalysts, like platinum supported on carbon or silica (B1680970), offer advantages in terms of catalyst recovery and reuse. qualitas1998.netsemanticscholar.org The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. libretexts.orgtum.de This cycle involves the oxidative addition of the Si-H bond to the platinum(0) center, followed by coordination of the alkene, insertion of the alkene into the Pt-H bond, and finally, reductive elimination of the alkylsilane product to regenerate the platinum(0) catalyst. libretexts.orgtum.de

Other Transition Metal Catalysts

While platinum catalysts are highly effective, their cost has driven research into catalysts based on more earth-abundant metals. Cobalt, iron, and manganese complexes have emerged as promising alternatives. researchgate.netkit.edu

Cobalt Catalysts: Cobalt complexes, particularly those with bis(imino)pyridine ligands, have shown high activity and tunable regioselectivity in alkene hydrosilylation. researchgate.net By modifying the ligand structure, it is possible to selectively produce either the linear (anti-Markovnikov) or branched (Markovnikov) product. researchgate.net For the synthesis of this compound, catalysts promoting anti-Markovnikov addition are desired. Some cobalt systems can also catalyze the hydrosilylation of internal alkenes to terminal silanes through a tandem isomerization-hydrosilylation process.

Manganese Catalysts: Manganese-based catalysts have also been developed for alkene hydrosilylation. For example, a manganese(II) pre-catalyst activated with sodium tert-butoxide can effectively catalyze the hydrosilylation of 1-octene (B94956) with triethoxysilane, yielding the linear product with high selectivity. ed.ac.uk

Rhodium Catalysts: Rhodium complexes are also effective for hydrosilylation, although they are another precious metal catalyst. rsc.org

The regioselectivity of the hydrosilylation of styrenic alkenes like 4-phenyl-1-butene is a key consideration. While platinum catalysts generally favor the anti-Markovnikov product, the choice of ligand and metal in cobalt and other first-row transition metal catalysts can be used to direct the selectivity towards either the linear or branched isomer. researchgate.netchinesechemsoc.org

Hydrolytic Condensation and Sol Gel Processes Involving Triethoxy 4 Phenylbutyl Silane

Fundamental Mechanisms of Hydrolysis and Polycondensation of Alkoxysilanes

The transformation of alkoxysilanes like triethoxy(4-phenylbutyl)silane into a siloxane network proceeds through two primary reaction steps: hydrolysis and condensation. mdpi.comgelest.com In the initial step, the alkoxy groups (in this case, ethoxy groups) are replaced by hydroxyl groups through reaction with water. wikipedia.orggelest.com This is followed by condensation reactions, where silanol (B1196071) groups (Si-OH) react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. mdpi.comnih.gov

The rate of hydrolysis of alkoxysilanes is influenced by several factors, including the structure of the silane (B1218182), the solvent, and the presence of catalysts. nih.gov Generally, the hydrolysis rate is minimal in neutral conditions and is catalyzed by both acids and bases. unm.eduresearchgate.net Under acidic conditions, the reaction is initiated by the protonation of an alkoxy group. unm.edugelest.com Conversely, in basic media, a nucleophilic hydroxyl ion directly attacks the silicon atom. unm.edumdpi.com The steric bulk of the alkoxy groups also plays a role, with methoxy (B1213986) groups hydrolyzing faster than ethoxy groups. gelest.com

The condensation reaction, leading to the formation of siloxane linkages, is also subject to kinetic control. The rate of condensation can be influenced by the pH of the reaction medium. researchgate.net In acidic environments, condensation is generally slower than hydrolysis, which can lead to more linear or lightly branched polymer structures. researchgate.net In contrast, basic conditions tend to promote condensation, often resulting in more highly cross-linked networks. researchgate.net The concentration of silanol groups and their reactivity are key to the development of the siloxane network. researchgate.net

Table 1: Factors Influencing Hydrolysis and Condensation Kinetics

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Structure |

| Acidic pH | Increased | Generally Slower than Hydrolysis | More linear or lightly branched |

| Basic pH | Increased | Increased | Highly cross-linked networks |

| Steric Hindrance (e.g., bulkier alkyl/alkoxy groups) | Decreased | Decreased | Can favor formation of smaller, cyclic, or less condensed structures |

| Water/Silane Ratio | Increases with higher water concentration | Influences extent of condensation | Higher ratios can lead to more complete hydrolysis and condensation |

| Solvent Polarity | Can influence reaction rates | Can influence reaction rates | Affects solubility of reactants and intermediates |

Catalysts are crucial in directing the hydrolysis and condensation of alkoxysilanes. gelest.com Both acids and bases are effective catalysts. unm.edugoogle.com Mineral acids and ammonia (B1221849) are commonly used. unm.edu The type and concentration of the catalyst significantly impact the reaction rates and, consequently, the final structure of the material. researchgate.net For instance, acid catalysis typically leads to a faster hydrolysis of the initial alkoxy group compared to subsequent ones. gelest.com

Reaction conditions such as temperature, solvent, and the ratio of water to silane are also critical parameters. mdpi.commdpi.com Temperature can affect the rates of both hydrolysis and condensation, with higher temperatures generally accelerating both processes. mdpi.com The choice of solvent can influence the solubility of the silane and the growing polymer, as well as the reaction mechanism itself. nih.gov The water-to-silane molar ratio is another key factor; a higher ratio generally favors more complete hydrolysis before significant condensation occurs. mdpi.com

Structural Evolution During Sol-Gel Polymerization with Phenylbutylsilanes

The sol-gel polymerization of organotrialkoxysilanes like this compound results in the formation of a three-dimensional siloxane network. nih.gov The presence of the non-hydrolyzable phenylbutyl group imparts specific properties to the final material. The structure of this network can evolve from simple oligomers to complex, hierarchically ordered architectures. rsc.org

During the initial stages of polymerization, hydrolysis and condensation lead to the formation of oligomeric species. nih.gov These can be linear, branched, or cyclic in nature. rsc.org As the reactions proceed, these oligomers interconnect to form a cross-linked network, which constitutes the gel. nih.gov

Under specific reaction conditions, highly ordered, cage-like structures known as polyhedral oligomeric silsesquioxanes (POSS) can be formed. google.comgoogle.com These nanostructures have a well-defined chemical formula of (RSiO1.5)n, where R is the organic substituent (in this case, 4-phenylbutyl). google.com The formation of POSS structures can be influenced by factors such as the choice of catalyst and solvent. google.comresearchgate.net For example, base catalysis can be used to convert polymeric silsesquioxanes into well-defined POSS cages. google.com The synthesis can also be designed to produce incompletely condensed POSS structures, which can be further functionalized. google.com

The architecture of the final siloxane network can be controlled by carefully manipulating the reaction conditions. researchgate.netrsc.org As previously mentioned, acidic conditions, which favor hydrolysis over condensation, tend to produce more linear or lightly branched polymers. researchgate.net In contrast, basic conditions promote condensation, leading to more compact, highly branched, or particulate structures. researchgate.net

The use of pre-formed nanobuilding blocks, such as cyclic or cage-like oligosiloxanes, can also be a powerful strategy for controlling the final network structure. rsc.org This approach allows for the creation of materials with well-defined structural features at the molecular level. The steric bulk of the organic substituent can also play a role; bulky groups can hinder condensation and favor the formation of smaller, more defined structures like hexasilsesquioxanes. acs.org

Evaporation-Induced Self-Assembly in Phenylbutylsilane-Derived Systems

Evaporation-induced self-assembly (EISA) is a powerful technique for creating highly ordered, functional nanostructures from sol-gel systems. unm.eduunm.edu This process combines sol-gel chemistry with the self-assembly of surfactant molecules during solvent evaporation. researchgate.net In the context of phenylbutylsilane-derived systems, EISA can be used to produce periodic mesoporous organosilicas (PMOs). researchgate.netrsc.org

The process typically begins with a homogeneous solution containing the silane precursor, a surfactant, water, a catalyst, and a solvent (often ethanol). unm.eduresearchgate.net As the solvent evaporates, the concentration of the surfactant increases, leading to the formation of micelles. researchgate.net The hydrolyzing and condensing silica (B1680970) species then organize around these micelles, forming a silica-surfactant mesophase. unm.edu The structure of this mesophase (e.g., hexagonal, cubic) is determined by factors such as the surfactant type and concentration. researchgate.net Subsequent removal of the surfactant template, usually by calcination or solvent extraction, yields a porous material with a highly ordered and periodic pore structure. researchgate.net

The presence of the phenylbutyl group within the silica framework imparts organic functionality to the walls of the porous material. unm.edu This allows for the creation of hybrid materials with tailored properties for applications in areas such as catalysis, separations, and sensing. rsc.orgmdpi.com

Formation of Ordered Mesostructures (e.g., Two-Dimensional Hexagonal Mesostructures)

The hydrolysis and polycondensation of specific alkoxysilane precursors can lead to highly organized materials through a process of evaporation-induced self-assembly. Research has demonstrated that a precursor featuring a 4-phenylbutyl group linked to a tetrasiloxane (B1260621) unit can form a novel ordered siloxane-organic hybrid material. researchgate.netwaseda.jpwaseda.jp

During the sol-gel process, the hydrolysis of the ethoxy groups on the silicon atoms creates reactive silanol (Si-OH) groups. gelest.com As the solvent evaporates, the concentration of the precursor molecules increases, driving self-assembly. The amphiphilic nature of the hydrolyzed precursor, with its hydrophilic silanol head and hydrophobic 4-phenylbutyl tail, facilitates the formation of ordered assemblies. These assemblies, in this specific case, adopt a two-dimensional (2D) hexagonal mesostructure. researchgate.netwaseda.jpwaseda.jp

The formation of this well-defined architecture has been confirmed through analytical techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM). researchgate.netwaseda.jpwaseda.jp Further analysis using solid-state Carbon-13 and Silicon-29 Nuclear Magnetic Resonance (NMR) spectroscopy confirms that the final material consists of a siloxane network covalently bonded to the 4-phenylbutyl organic groups via stable silicon-carbon bonds. researchgate.netwaseda.jpwaseda.jp This process provides a direct pathway to creating nanostructured hybrid materials where the organic functional groups are regularly arranged within an inorganic matrix.

Factors Governing the Dimensions and Periodicity of Self-Assembled Structures

The precise dimensions and periodicity of the mesostructures formed during the sol-gel self-assembly of organosilanes are not arbitrary. They are governed by a complex interplay of various experimental parameters. Controlling these factors is crucial for tuning the final properties of the material.

Key factors include:

Precursor Structure and Concentration: The molecular geometry of the organosilane precursor is a primary determinant of the resulting structure. The size and steric hindrance of the non-hydrolyzable organic group play a critical role. For instance, increasing the steric bulk of a secondary alkyl chain in a co-condensation reaction can inhibit the formation of an ordered hybrid material. researchgate.net The initial concentration of the precursor in the solution also affects the condensation reactions and the final structure. researchgate.net

pH of the Solution: The pH level acts as a catalyst for both the hydrolysis and condensation reactions. The rate of hydrolysis is lowest at a neutral pH of 7 and increases significantly in both acidic and basic conditions. researchgate.netwiley-vch.de Conversely, the condensation rate is slowest around pH 4-5. wiley-vch.de Therefore, adjusting the pH allows for control over the relative rates of these two competing reactions, influencing the growth and structure of the polysiloxane network. researchgate.netgelest.com

Water-to-Alkoxide Ratio: Water is a necessary reactant for the hydrolysis step. The amount of water relative to the alkoxysilane precursor (the water-to-alkoxide ratio) influences the extent of hydrolysis and subsequent condensation. researchgate.netdtic.mil The degree of polymerization of the silanes is partly determined by the amount of available water. gelest.com

Solvent: The solvent system affects the solubility of the precursor and the interactions between the self-assembling species. researchgate.netdtic.mil The choice of solvent can influence hydrolysis and condensation rates, thereby impacting the final material's structure.

Temperature: Temperature affects the kinetics of both hydrolysis and condensation. nih.gov Higher temperatures can accelerate the reactions, potentially leading to different structural outcomes compared to processes run at ambient temperatures. nih.gov

Co-condensation with other Alkoxysilanes: The introduction of a second alkoxysilane, such as tetramethoxysilane (B109134) (TMOS), into the reaction is a common strategy to build the inorganic network. The molar ratio of the organosilane to the co-condensing agent (e.g., TMOS) is a critical factor that can be adjusted to promote the formation of ordered hybrid films. researchgate.net

The following table summarizes the key factors and their influence on the self-assembly process:

| Factor | Influence on Sol-Gel Self-Assembly |

| Precursor Structure | The size and shape (e.g., steric hindrance) of the organic group directs the type of mesostructure formed or can inhibit ordering. researchgate.netnih.gov |

| pH | Catalyzes hydrolysis and condensation at different rates; acidic conditions generally favor hydrolysis, while basic conditions promote condensation. researchgate.netwiley-vch.degelest.com |

| Water Content | Affects the extent and rate of hydrolysis and the degree of polymerization of the resulting siloxane network. gelest.comresearchgate.net |

| Solvent System | Influences precursor solubility and reaction kinetics, thereby affecting the final structure. researchgate.netdtic.mil |

| Temperature | Controls the rate of chemical reactions (hydrolysis and condensation), with higher temperatures generally increasing the reaction rates. nih.gov |

| Co-precursor Ratio | The molar ratio of the organosilane to a network former (like TMOS) can be tuned to facilitate the formation of ordered structures. researchgate.net |

Surface Functionalization and Interfacial Engineering with Triethoxy 4 Phenylbutyl Silane

Mechanisms of Silane (B1218182) Grafting and Covalent Immobilization on Inorganic Substrates

The grafting of triethoxy(4-phenylbutyl)silane onto inorganic surfaces is a multi-step process primarily driven by the reactivity of its triethoxy groups with hydroxyls present on the substrate.

The classical mechanism for the surface reaction of silanes begins with the hydrolysis of the alkoxy groups in the presence of water to form reactive silanol (B1196071) groups (Si-OH). ethz.ch For this compound, the three ethoxy groups react with water, releasing ethanol (B145695) as a byproduct, to yield a silanetriol intermediate. encyclopedia.pub

Hydrolysis Reaction: Ph(CH₂)₄Si(OCH₂CH₃)₃ + 3H₂O → Ph(CH₂)₄Si(OH)₃ + 3CH₃CH₂OH

These newly formed silanol groups can then interact with the hydroxyl groups (-OH) that are typically present on the surfaces of inorganic materials like silica (B1680970), glass, and metal oxides. ethz.chencyclopedia.pub This interaction often occurs through hydrogen bonding, which positions the silane molecule favorably on the substrate surface. Subsequently, a condensation reaction takes place, where a molecule of water is eliminated, forming a stable, covalent siloxane bond (Si-O-Substrate) between the silane and the inorganic surface. ethz.ch

The primary mode of attachment to the inorganic substrate is through the formation of strong, durable metallo-siloxane covalent bonds (e.g., Si-O-Si on a silica surface). encyclopedia.pub Once one silanol group has bonded to the surface, the remaining silanol groups on the same molecule can either bond with adjacent surface hydroxyl groups or condense with the silanol groups of neighboring silane molecules. This lateral condensation results in the formation of a cross-linked polysiloxane network on the substrate surface, enhancing the stability and integrity of the grafted layer. ethz.ch

Tailoring Interfacial Adhesion and Compatibility in Composite Materials

The 4-phenylbutyl group of the silane is particularly effective at improving compatibility with polymer matrices that also contain aromatic structures, such as polystyrene or poly(butylene adipate-co-terephthalate) (PBAT). researchgate.netresearchgate.net The key mechanism for this enhanced interaction is π-π stacking, a non-covalent attraction between the electron clouds of aromatic rings. researchgate.netresearchgate.net Research on cellulose (B213188) nanocrystals (CNC) modified with 4-phenylbutyl groups has shown that π-π interactions between the grafted phenyl rings and the aromatic rings within the polymer chain significantly improve mechanical properties. researchgate.net This specific interaction creates a stronger bond at the interface compared to what could be achieved with aliphatic silanes alone, leading to better adhesion between the filler and the matrix. researchgate.netresearchgate.net

A major challenge in creating composite materials is the tendency of hydrophilic inorganic fillers to agglomerate within a hydrophobic polymer matrix. osti.gov Treating the filler with this compound alters its surface chemistry, making it more organophilic and compatible with the polymer. This surface modification enhances the interaction between the filler and the elastomer or plastic matrix while simultaneously inhibiting filler-filler interactions. osti.gov

Table 1: Effects of Silane Coupling Agent Treatment on Silica Filler in an Elastomer Matrix

| Property | Observation with Silane Treatment | Reference |

|---|---|---|

| Filler Dispersion | Significantly enhanced; mitigation of filler-filler interactions. | osti.gov |

| Aggregate Structure | Formation of smaller and more compact aggregates. | osti.gov |

| Aggregate Size Distribution | Becomes broader and skewed towards smaller length scales. | osti.gov |

| Polymer-Filler Interaction | Enhanced through chemical bonding and improved compatibility. | osti.gov |

| Mechanical Reinforcement | Increased due to greater interfacial contact area and adhesion. | osti.gov |

Development of Functionalized Coatings and Thin Films

This compound and its analogs are used as precursors in the sol-gel process to create functionalized coatings and thin films. researchgate.net These coatings can impart specific properties, such as hydrophobicity, corrosion resistance, or controlled interfacial energy, to a substrate.

For instance, a silica sol-gel prepared using triethoxy(4-(trifluoromethyl)-phenyl)silane as a precursor has been applied as a surface treatment for aluminum to provide corrosion prevention. researchgate.net The organic phenyl groups form a protective, hydrophobic barrier on the metal surface.

Furthermore, research has shown that the hydrolysis and polycondensation of trimethoxy(4-phenylbutyl)silane can be controlled through an evaporation-induced self-assembly process. waseda.jpwaseda.jp This method allows for the creation of highly ordered mesoporous thin films with a two-dimensional hexagonal structure. waseda.jpwaseda.jp These ordered films, consisting of alternating siloxane networks and 4-phenylbutyl groups, have potential applications in areas requiring precise structural control at the nanoscale, such as sensors or catalytic supports. googleapis.com The ability to form such organized structures is a direct result of the interplay between the inorganic siloxane network formation and the interactions of the organic phenylbutyl moieties. waseda.jpwaseda.jp

Creation of Hydrophobic Surfaces and Breathable Coatings

The chemical structure of this compound makes it highly effective for creating water-repellent surfaces. The process involves the chemisorption of the silane onto a substrate, which alters the surface energy and topography.

When applied to a surface, the triethoxy groups hydrolyze in the presence of moisture to form silanol groups. These silanols can then undergo condensation reactions, either with hydroxyl groups present on the substrate surface (e.g., Si-OH on silica or glass) to form stable covalent Si-O-Substrate bonds, or with other silanol groups from adjacent silane molecules to form a crosslinked polysiloxane network (Si-O-Si). mdpi.comresearchgate.net

This reaction anchors the molecules to the surface, while the long, hydrophobic 4-phenylbutyl chains orient themselves away from the substrate. researchgate.net This dense, self-assembled monolayer of hydrocarbon chains effectively lowers the surface energy, preventing water from wetting the surface and leading to a high water contact angle, a key indicator of hydrophobicity. nih.gov This method of surface modification can be used to impart water-repellent properties to a wide range of materials, including glass, ceramics, and metals. gelest.com

Furthermore, when applied to porous materials, this treatment can create breathable, hydrophobic coatings. The silane molecules coat the pore walls without blocking them, rendering the material water-repellent while still allowing water vapor to pass through.

Research Findings on Silane-Induced Hydrophobicity

Studies on similar alkyl and functionalized silanes demonstrate the significant impact of surface modification on hydrophobicity. While specific data for this compound is proprietary, the principles are well-established. For instance, research on modifying mesoporous silica particles with various silanes shows a direct correlation between silane grafting and increased water contact angle (WCA).

| Treatment of Mesoporous Silica Particles (MSPs) | Silane Concentration (M) | Resulting BET Surface Area (m²/g) | Water Contact Angle (WCA) |

| Untreated MSPs | N/A | 865.96 | < 10° (Hydrophilic) |

| TDF-TMS@MSPs | 1.6 | 204.52 | > 130° (Hydrophobic) |

| HMDS@MSPs | 5 wt% (in ink) | Not Reported | 131.8° (on PLA film) |

This table presents representative data from a study on fluorinated and non-fluorinated silanes to illustrate the general effects of silanization on surface properties. TDF-TMS and HMDS are used as examples to show the increase in hydrophobicity. Data adapted from a 2022 study on hydrophobic modification of silica particles. nih.gov

The data shows that as the surface is functionalized with silanes, the surface area decreases due to the grafting of the molecules, while the water contact angle increases dramatically, indicating a shift from a hydrophilic to a hydrophobic surface. nih.gov

Application in Adhesion Promotion and Crosslinking

The mechanism involves the aforementioned hydrolysis of the triethoxy groups into reactive silanols. These silanols bond covalently with the inorganic substrate (e.g., glass fibers, mineral fillers), forming a robust metallo-siloxane bond (e.g., Si-O-Metal). mdpi.com Following this, the organofunctional part of the silane—the 4-phenylbutyl group—interacts with the surrounding polymer matrix. This nonpolar group is chemically compatible with many thermoplastic and thermoset resins, such as polystyrene or polyolefins, promoting adhesion through van der Waals forces and physical entanglement. researchgate.net

This dual action improves the interfacial adhesion, which is critical for the mechanical strength and durability of composite materials. By enhancing the bond between the reinforcement and the matrix, silane coupling agents help to prevent delamination and improve resistance to environmental factors like moisture, which can otherwise degrade the interface. mdpi.comdtic.mil

Research Findings on Silane Adhesion Promotion

Research on fiber-reinforced polymer composites has consistently shown the benefits of using silane coupling agents for interface modification. Treating hydrophilic fibers with silanes improves their compatibility with a hydrophobic polymer matrix.

| Composite System | Fiber Treatment | Tensile Strength Improvement | Flexural Strength Improvement |

| Polystyrene-Sisal Fiber | Untreated | Baseline | Baseline |

| Polystyrene-Sisal Fiber | Methyl Triethoxy Silane | Significant Improvement | Significant Improvement |

| Polystyrene-Sisal Fiber | Triethoxy Octyl Silane | Significant Improvement | Significant Improvement |

This table summarizes findings on the effect of treating sisal fibers with different triethoxy silanes in a polystyrene matrix. The treatment improves the interfacial adhesion, leading to enhanced mechanical properties. Data adapted from research on polystyrene-sisal fiber composites. researchgate.net

The improvement in mechanical properties is attributed to the enhanced interfacial adhesion between the silane-treated fibers and the polymer matrix. researchgate.net Scanning electron microscopy often reveals less fiber pull-out and better interfacial bonding in composites with treated fibers compared to those with untreated fibers.

Applications of Triethoxy 4 Phenylbutyl Silane in Advanced Material Systems

Fabrication and Characterization of Polymer Composites and Nanocomposites

The primary function of a silane (B1218182) coupling agent is to act as a molecular bridge at the interface between an inorganic filler and an organic polymer matrix, thereby enhancing the performance of the resulting composite material.

In polymer composites, the addition of inorganic fillers such as silica (B1680970) or glass fibers can improve properties like stiffness and strength. However, the inherent incompatibility between hydrophilic inorganic surfaces and hydrophobic polymer matrices often leads to poor stress transfer and weak mechanical performance. Silane coupling agents are crucial for overcoming this issue.

The triethoxy groups of Triethoxy(4-phenylbutyl)silane can hydrolyze to form silanol (B1196071) groups, which then condense with hydroxyl groups on the surface of inorganic fillers, forming stable covalent bonds. The phenylbutyl tail of the silane can then physically entangle or chemically react with the polymer matrix. This molecular bridge allows for efficient stress transfer from the polymer to the reinforcing filler, which would be expected to lead to significant improvements in the composite's mechanical properties.

Table 1: Expected Impact of this compound on Mechanical Properties of Polymer Composites (Hypothetical)

| Mechanical Property | Expected Outcome with this compound | Mechanism of Improvement |

| Tensile Strength | Increase | Improved stress transfer from the polymer matrix to the reinforcing filler due to enhanced interfacial adhesion. |

| Tensile Modulus | Increase | Better dispersion of the filler within the polymer matrix and stronger interaction at the interface, leading to a stiffer composite material. |

| Flexural Strength | Increase | Enhanced bonding between the filler and the matrix prevents delamination and cracking under bending loads. |

Note: The data in this table is hypothetical and based on the known effects of similar silane coupling agents. Specific experimental data for this compound is not available in the reviewed literature.

In rubber and elastomer composites, strong interfacial adhesion between the filler (often silica) and the rubber matrix is critical for achieving high reinforcement and desirable dynamic properties. elsevierpure.comresearchgate.netmdpi.com Silane coupling agents are indispensable in the tire industry and for other high-performance rubber applications.

This compound, through the mechanisms described above, would be anticipated to significantly enhance the compatibility between silica fillers and various rubber matrices. The phenylbutyl group, being non-polar, would have good compatibility with common elastomers like styrene-butadiene rubber (SBR) and natural rubber (NR). This improved compatibility leads to better filler dispersion and a stronger filler-rubber interface. elsevierpure.comresearchgate.netmdpi.com

Improved interfacial adhesion results in a more robust composite structure, which can better withstand mechanical stresses and deformations. This is often visualized through techniques like scanning electron microscopy (SEM) of the fracture surfaces of the composites, where a well-bonded interface shows less evidence of filler pull-out and voids.

Engineered Hybrid Inorganic-Organic Materials

Hybrid inorganic-organic materials are composites where the inorganic and organic components are integrated at the molecular or nanometer scale. These materials often exhibit a synergistic combination of the properties of both components.

Organofunctional silanes are fundamental building blocks in the synthesis of nanostructured hybrid materials via sol-gel processes. By co-condensing this compound with other silicon or metal alkoxides, it is possible to create a hybrid network where the phenylbutyl groups are uniformly distributed throughout the inorganic matrix.

These organic functionalities can be used to tailor the properties of the resulting material. For instance, the phenylbutyl groups could impart hydrophobicity to an otherwise hydrophilic silica network. Furthermore, these organic groups can serve as templates for the creation of porous materials or as hosts for functional molecules. The ability to functionalize nanoparticles with silanes is a key technique in nanotechnology for creating stable dispersions and for interfacing nanoparticles with other materials. dakenchem.com

Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Silanes can be used in the synthesis of these complex architectures, for example, by functionalizing the core or the periphery of the dendritic structure.

While there is no specific literature on the use of this compound in this context, one could envision its use in creating hybrid dendritic structures. For instance, the phenylbutyl group could be part of the monomer that forms the branched structure, with the triethoxysilyl group at the focal point. This would allow for the subsequent grafting of the dendritic structure onto an inorganic surface, creating a well-defined organic layer with a high density of functional groups.

Advanced Coating Technologies

Silanes are widely used in the coatings industry as adhesion promoters, crosslinkers, and surface modifiers. They can improve the durability and performance of coatings on a variety of substrates, including glass, metals, and plastics.

This compound could be employed as an adhesion promoter in coating formulations. When applied to a substrate, the triethoxy groups can react with hydroxyl groups on the surface, forming a strong covalent bond. The phenylbutyl group would then project away from the surface, providing a compatible interface for the subsequent coating layer. This would significantly improve the adhesion of the coating, particularly in harsh environments with high humidity or temperature fluctuations.

Furthermore, the phenylbutyl group could also be used to modify the surface properties of the coating itself, for example, by increasing its hydrophobicity and thus its water-repellency.

Water-Repellent and Release Coatings

The inherent hydrophobicity of the phenylbutyl group in this compound makes it a suitable candidate for formulating water-repellent surfaces. When applied to a substrate, the triethoxy groups hydrolyze in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic materials (like glass, ceramics, or metal oxides) and with each other to form a stable, cross-linked polysiloxane network. This process creates a durable, low-surface-energy film that repels water.

The general mechanism for silane-based water repellents involves the alignment of the non-polar organic groups away from the substrate, creating a hydrophobic barrier. This barrier prevents water from wetting the surface, causing it to bead up and roll off. While specific data on this compound is limited in publicly available literature, the principle is well-established for similar long-chain alkyl and aryl-alkoxysilanes. Patents related to aqueous silane water-repellent compositions often cite the use of various alkyltrialkoxysilanes for treating surfaces to render them hydrophobic. google.comscribd.com

In the context of release coatings, the low surface energy imparted by the phenylbutyl groups can facilitate the easy removal of other materials that come into contact with the coated surface. This property is crucial in applications such as molding and casting, where preventing adhesion between the mold and the product is essential.

Table 1: General Properties of Silane-Based Water-Repellent Coatings

| Property | Description |

| Mechanism | Hydrolysis of alkoxy groups to silanols, followed by condensation on the substrate surface. |

| Key Functional Group | Hydrophobic organic group (e.g., phenylbutyl) orients outwards. |

| Bonding | Forms a durable Si-O-Substrate covalent bond with inorganic materials. |

| Surface Energy | Significantly lowers the surface energy of the treated substrate. |

| Performance | Results in a high water contact angle, causing water to bead. |

| Durability | The covalent bonding provides long-lasting water repellency. |

Protective Coatings for Composite Structures

This improved interfacial adhesion leads to several benefits for the composite structure:

Enhanced Mechanical Properties: Better stress transfer from the matrix to the reinforcement, resulting in higher tensile and flexural strength.

Improved Moisture Resistance: The silane coupling agent creates a hydrophobic and more robust interface, preventing water from migrating along the fiber-matrix interface, which is a common cause of degradation in composites. researchgate.net

Increased Durability: By preventing moisture ingress and improving adhesion, the service life of the composite structure is extended, particularly in harsh environmental conditions.

Application in Chromatographic Separation Media

The chemical properties of this compound make it a promising candidate for the surface modification of stationary phases in chromatography, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, the stationary phase is typically a silica support that has been functionalized with hydrophobic organic groups.

The phenylbutyl group of this compound can provide a unique selectivity for the separation of aromatic and moderately polar analytes. The separation mechanism in RP-HPLC is based on the differential partitioning of analytes between the mobile phase and the hydrophobic stationary phase. The phenyl group can introduce π-π interactions with aromatic analytes, offering a different separation mechanism compared to traditional alkyl-chain stationary phases.

The process of creating such a stationary phase would involve reacting this compound with the silanol groups on the surface of silica particles. The triethoxy groups would react to form covalent Si-O-Si bonds, anchoring the phenylbutyl groups to the silica surface. A similar compound, Triethoxy(phenyl)silane, has been analyzed using reversed-phase HPLC, demonstrating the compatibility of such phenyl-alkoxy silanes with this analytical technique. sielc.com

Table 2: Potential Chromatographic Properties of a this compound Modified Stationary Phase

| Parameter | Potential Characteristic |

| Stationary Phase Type | Reversed-Phase |

| Primary Interaction | Hydrophobic (van der Waals) interactions from the butyl chain. |

| Secondary Interaction | π-π interactions from the phenyl ring. |

| Potential Applications | Separation of aromatic compounds, pharmaceuticals, and natural products. |

| Substrate | Typically high-purity silica particles. |

Optical and Electronic Material Development

The integration of organosilanes into optical and electronic materials is an area of active research. The ability to combine the processability and durability of siloxane networks with the specific optical or electronic properties of organic functional groups is a key advantage.

Integration into Optical Coating Resins

This compound can be incorporated into optical coating resins to modify their refractive index and improve their adhesion and durability. The phenyl group, with its higher electron density, can contribute to an increase in the refractive index of the resulting polymer network. This is a desirable property for applications such as anti-reflective coatings and high refractive index lenses.

Furthermore, as a coupling agent, it can enhance the adhesion of the coating to glass or other inorganic substrates, which is crucial for the longevity of optical components. The silane can also improve the compatibility between organic and inorganic components within a hybrid optical resin. While specific patent information for this compound is scarce, patents for functional silane compounds in plastic lens coatings highlight the importance of silanes in achieving both high abrasion resistance and excellent adhesiveness.

Materials for Solid-State Luminescence (Analogue Studies)

While this compound itself is not typically cited as a luminescent material, the presence of the phenyl group suggests that it could be a building block for luminescent materials. Studies on phenyl-substituted silanes and cyclosiloxanes have shown that these molecules can exhibit photoluminescence. researchgate.net The luminescence often arises from π-π* transitions within the phenyl rings or from charge-transfer states involving the silicon atom.

Analogue studies on mixed phenyl- and p-biphenylyl-substituted silanes have investigated their luminescent properties for applications such as scintillation counters. dtic.mil These studies demonstrate that the incorporation of aromatic groups onto a silicon center is a valid strategy for the design of luminescent materials. By analogy, polymers or materials synthesized using this compound as a monomer or cross-linker could potentially exhibit solid-state luminescence, particularly if the phenyl group is further functionalized with chromophores. Research in this area points to the potential of aryl silanes as a class of organosilicon luminescent compounds. mdpi.com

Characterization and Spectroscopic Analysis of Triethoxy 4 Phenylbutyl Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Triethoxy(4-phenylbutyl)silane, providing detailed information about the connectivity and chemical environment of atoms. Both solution-state and solid-state NMR are utilized to characterize the silane (B1218182) monomer and its subsequent polymeric or surface-grafted derivatives.

In solution-state ¹H and ¹³C NMR, the chemical shifts, signal integrations, and coupling patterns confirm the molecular structure of this compound. The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the butyl chain, and the ethoxy groups attached to the silicon atom. Similarly, the ¹³C NMR spectrum provides distinct resonances for each carbon atom in the molecule, confirming the presence of the phenyl, butyl, and ethoxy moieties. These techniques are invaluable for verifying the purity of the silane precursor and for studying its hydrolysis and condensation reactions in solution.

For derived materials, especially crosslinked networks or functionalized surfaces, solid-state NMR becomes indispensable for probing the local chemical environments and connectivity of silicon and carbon atoms.

Solid-State ¹³C and ²⁹Si MAS NMR for Network Structure Analysis

Solid-state Magic Angle Spinning (MAS) NMR spectroscopy, particularly focusing on ¹³C and ²⁹Si nuclei, offers profound insights into the covalent network structure formed after the hydrolysis and condensation of this compound.

²⁹Si MAS NMR is instrumental in quantifying the extent of condensation of the silane. The chemical shift of the ²⁹Si nucleus is highly sensitive to the number of siloxane (Si-O-Si) bonds formed. Organosilanes like this compound are referred to as trifunctional (T) silanes because the silicon atom is bonded to one organic group (the 4-phenylbutyl chain) and three hydrolyzable alkoxy groups. The condensation state is described using the Tⁿ notation, where 'n' represents the number of bridging oxygen atoms connected to the silicon atom:

T⁰ : The initial unreacted silane, R-Si(OR')₃.

T¹ : One siloxane bond formed, R-Si(OH)₂(OSi).

T² : Two siloxane bonds formed, R-Si(OH)(OSi)₂.

T³ : Three siloxane bonds formed, R-Si(OSi)₃, representing a fully condensed silicon atom integrated into the network.

Each of these species appears in a distinct chemical shift range in the ²⁹Si NMR spectrum, typically between -40 and -80 ppm for T-type silanes. nih.gov For instance, signals for T¹ structures are generally found around -49 to -50 ppm, T² structures around -58 ppm, and T³ structures around -68 ppm. nih.gov By integrating the areas of these peaks, the degree of condensation and the relative populations of different silicon environments within the material can be calculated, providing a quantitative measure of the crosslink density. nih.gov

Furthermore, in systems where this compound is co-condensed with other silanes like tetraethoxysilane (TEOS), which forms quaternary (Q) structures, ²⁹Si MAS NMR can distinguish between T and Q sites, providing detailed information on the composition and homogeneity of the resulting hybrid material. google.com Advanced techniques, such as two-dimensional ²⁹Si-¹H heteronuclear correlation (HETCOR) or Dynamic Nuclear Polarization (DNP)-enhanced NMR, can further reveal through-space proximities between the organic functionalities and the silica (B1680970) network, offering a more detailed picture of the surface or bulk structure. nih.govunica.itresearchgate.net

¹³C Cross-Polarization (CP)/MAS NMR complements the ²⁹Si data by providing information about the organic (4-phenylbutyl) moiety in the solid state. This technique confirms that the organic group remains intact during the condensation process. The spectra show characteristic peaks for the aromatic and aliphatic carbons of the phenylbutyl group. The absence of signals corresponding to the ethoxy carbons (typically around 18 and 58 ppm) can confirm complete hydrolysis of the precursor. google.com The resolution of the ¹³C CP/MAS NMR spectra can also give qualitative insights into the mobility and packing of the organic side chains within the siloxane matrix.

| NMR Technique | Information Obtained | Typical Chemical Shift Ranges for Phenylbutylsilane Derivatives |

| ¹H NMR (Solution) | Confirmation of proton environments (phenyl, butyl, ethoxy). | Phenyl: ~7.1-7.3 ppm; Butyl Chain: ~0.6-2.6 ppm; Ethoxy: ~1.2 ppm (CH₃), ~3.8 ppm (CH₂) |

| ¹³C NMR (Solution) | Confirmation of carbon backbone structure. | Phenyl: ~125-142 ppm; Butyl Chain: ~14-36 ppm; Ethoxy: ~18, 58 ppm |

| ²⁹Si MAS NMR (Solid) | Degree of siloxane network condensation (T⁰, T¹, T², T³ species). | T¹: ~-49 ppm; T²: ~-58 ppm; T³: ~-68 ppm |

| ¹³C CP/MAS NMR (Solid) | Integrity and environment of the 4-phenylbutyl group in the solid matrix. | Phenyl: ~125-145 ppm; Butyl Chain: ~15-40 ppm |

X-ray Diffraction (XRD) and Scattering Techniques for Mesostructure and Crystallinity

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful techniques used to investigate the atomic-level crystallinity and nanoscale ordering of materials derived from this compound.

Wide-Angle X-ray Diffraction (XRD) is primarily used to assess the crystallinity of the material. For derivatives of this compound, which are typically amorphous polysilsesquioxane networks, the XRD patterns are characterized by broad, diffuse scattering halos rather than sharp Bragg peaks. researchgate.net The absence of sharp peaks confirms the lack of long-range atomic order, which is typical for materials formed through sol-gel processes. However, if the phenylbutyl groups were to self-organize or if the silane were used to modify a crystalline polymer matrix, XRD could be used to identify crystalline domains and determine their structure and size.

Small-Angle X-ray Scattering (SAXS) is essential for characterizing ordered structures on a mesoscopic length scale (typically 1 to 100 nm). This is particularly relevant when this compound is used in the synthesis of periodic mesoporous organosilicas (PMOs). In such materials, the self-assembly of surfactant templates directs the condensation of the silane, creating a porous network with a regular arrangement of channels. The SAXS patterns of these materials exhibit distinct Bragg reflections at low scattering angles. nih.govresearchgate.net The positions of these peaks can be indexed to specific two- or three-dimensional lattice structures, such as 2D hexagonal (p6m) or cubic (Im3m), revealing the symmetry and dimensions of the mesopore system. nih.govresearchgate.net Analysis of the peak positions and intensities provides quantitative information about the unit cell parameters and the long-range order of the porous structure.

Electron Microscopy (TEM, SEM) for Morphological and Interfacial Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for visualizing the morphology, particle size, and interfacial characteristics of materials synthesized using this compound.

Transmission Electron Microscopy (TEM) offers higher resolution and provides detailed insights into the internal structure and nanostructure of the materials. uobabylon.edu.iqrsc.org For mesoporous organosilicas, TEM images directly visualize the ordered pore arrays, confirming the mesostructure determined by SAXS. researchgate.net These images show the arrangement of channels (e.g., hexagonal or cubic patterns when viewed along specific crystallographic axes) and can reveal the presence of any structural defects. For nanocomposites where this compound is used to functionalize nanoparticles (e.g., silica) before their incorporation into a polymer matrix, TEM is crucial for evaluating the dispersion of the nanoparticles. researchgate.net Good dispersion, facilitated by the compatibilizing effect of the 4-phenylbutyl group, appears as individually separated nanoparticles, whereas poor dispersion results in large agglomerates. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups, monitor the hydrolysis and condensation reactions of this compound, and probe intermolecular interactions within the resulting materials.

Fourier Transform Infrared (FTIR) Spectroscopy is highly sensitive to the vibrations of specific chemical bonds. In the analysis of this compound and its derivatives, FTIR spectra provide several key pieces of information:

Hydrolysis: The consumption of the Si-O-C bonds of the ethoxy groups (peaks around 1100, 960, and 780 cm⁻¹) and the appearance of a broad Si-OH (silanol) band (around 3400 cm⁻¹ and 900 cm⁻¹) indicate the progress of the hydrolysis reaction. nih.gov

Condensation: The formation of the siloxane (Si-O-Si) network is marked by the growth of strong, broad absorption bands, typically in the 1000-1150 cm⁻¹ region. nih.gov

Organic Group Integrity: The presence of characteristic peaks for the phenyl group (e.g., C=C stretching around 1600 and 1495 cm⁻¹, and C-H out-of-plane bending around 700-800 cm⁻¹) and the alkyl chain (C-H stretching around 2850-2960 cm⁻¹) confirms that the 4-phenylbutyl group remains covalently attached to the silicon and is structurally intact throughout the material processing. nih.gov

Intermolecular Interactions: Shifts in the position of certain absorption bands, such as the carbonyl (C=O) stretch in a polymer matrix blended with a phenylbutyl-silane derivative, can indicate the formation of hydrogen bonds or other intermolecular interactions between the components. nih.gov

Raman Spectroscopy serves as a complementary technique to FTIR. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For phenyl-containing materials, Raman spectroscopy provides strong, characteristic signals for the aromatic ring vibrations, making it an excellent tool for confirming the presence and assessing the environment of the phenylbutyl group. nih.gov For example, the ring breathing mode of the benzene (B151609) ring gives a sharp and intense peak. Like FTIR, Raman can be used to follow the formation of the Si-O-Si network and the disappearance of Si-O-C bonds.

| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Assignment |

| O-H Stretch | ~3400 (broad) | - | Si-OH (silanol) groups, adsorbed water |

| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | Phenyl group C-H |

| C-H Stretch (Aliphatic) | ~2850-2960 | ~2850-2960 | Butyl chain C-H |

| C=C Stretch (Aromatic) | ~1600, 1495, 1450 | ~1600, 1495, 1450 | Phenyl ring skeletal vibrations |

| Si-O-Si Stretch | ~1000-1150 (broad) | ~490 | Siloxane network |

| Si-O-C Stretch | ~1100, 960, 780 | - | Ethoxy groups (in precursor) |

| Si-C Stretch | ~1230, ~700 | ~700 | Silicon-carbon bond |

Thermal and Mechanical Analysis Techniques for Material Performance

The performance of materials derived from this compound under thermal and mechanical stress is evaluated using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature in a controlled atmosphere. openaccessjournals.com For polysilsesquioxanes derived from this compound, TGA is used to determine their thermal stability. A typical TGA thermogram shows an initial small weight loss at low temperatures (<150 °C) due to the removal of adsorbed water and residual solvent. The main decomposition event occurs at higher temperatures (typically >350-400 °C) and corresponds to the thermal degradation of the organic 4-phenylbutyl side chains. researchgate.net The onset temperature of this degradation is a key indicator of the material's thermal stability. The percentage of mass remaining at high temperatures (e.g., 800 °C) corresponds to the inorganic silica (SiO₂) content of the material, which can be used to confirm the initial organic-inorganic composition. netzsch.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net DSC is used to detect thermal transitions such as the glass transition temperature (Tg), melting (Tm), and crystallization (Tc). For amorphous polysilsesquioxane networks, DSC is primarily used to determine the Tg, which reflects the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. The Tg is influenced by the crosslink density of the siloxane network and the nature of the organic side chains. When this compound is used as a crosslinker or additive in a polymer blend, DSC can reveal changes in the Tg of the host polymer, providing insights into the miscibility and interactions between the components. scirp.org

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency. tainstruments.com In a DMA experiment, a small, oscillating stress is applied to a sample, and the resulting strain is measured. This allows for the determination of:

Storage Modulus (E'): Represents the elastic portion of the material's response and is a measure of its stiffness.

Loss Modulus (E''): Represents the viscous portion of the response and is a measure of the energy dissipated as heat.

Tan Delta (tan δ = E''/E'): The ratio of the loss modulus to the storage modulus, which is a measure of the material's damping capacity.

For crosslinked materials derived from this compound, DMA is invaluable. A typical DMA thermogram shows a high storage modulus in the glassy region at low temperatures. As the temperature increases, the material goes through its glass transition, which is accompanied by a sharp drop in the storage modulus, a peak in the loss modulus, and a corresponding peak in the tan δ curve. nih.gov The temperature of the tan δ peak is often used as a precise measure of the Tg. tainstruments.com

Rheological Studies of Curing Characteristics

Rheological studies are crucial for understanding the curing behavior of silane-based materials as they transition from a liquid to a solid state. nih.gov These studies measure the change in viscosity and viscoelastic properties over time, providing insight into the kinetics of the hydrolysis and condensation reactions that drive the curing process. mdpi.comjst.go.jp For a compound like this compound, such an analysis would typically involve monitoring the torque or viscosity of the material under controlled temperature and humidity, often in the presence of a catalyst. nih.gov

The curing process of trialkoxysilanes generally involves two main reactions:

Hydrolysis: The ethoxy groups (-OC2H5) react with water to form silanol (B1196071) groups (Si-OH) and ethanol (B145695).

Condensation: The silanol groups then react with each other or with remaining ethoxy groups to form stable siloxane (Si-O-Si) bonds, creating a cross-linked network.

A typical rheological study would yield data on:

Pot life: The time during which the material remains workable.

Gel time: The point at which a continuous cross-linked network forms.

Cure rate: The speed at which the cross-linking reaction proceeds.

Final modulus: A measure of the stiffness of the cured material.

Interactive Data Table: Hypothetical Rheological Parameters for Silane Curing

The following table is a hypothetical representation of data that would be obtained from a rheological study of a silane like this compound. Specific experimental data for this compound was not found in the reviewed literature.

| Parameter | Value | Description |

| Initial Viscosity (Pa·s) | 0.5 | The viscosity of the uncured liquid silane. |

| Gel Time (minutes) | 30 | The time at which the material transitions to a gel state. |

| Cure Time (hours) | 4 | The time required to achieve a fully cross-linked network. |

| Storage Modulus (G') (cured) | 1.2 GPa | A measure of the elastic response of the cured material. |

| Loss Modulus (G'') (cured) | 0.05 GPa | A measure of the viscous response of the cured material. |

Despite the importance of such data for industrial applications, specific rheological studies on the curing characteristics of this compound or its direct derivatives have not been identified in the surveyed scientific literature. Research in this area would be valuable for optimizing its use in coatings, adhesives, and composite materials. sisib.com

Positron Annihilation Lifetime Spectroscopy (PALS) for Microstructure and Free Volume

Positron Annihilation Lifetime Spectroscopy (PALS) is a highly sensitive, non-destructive technique used to probe the microstructure of materials at the sub-nanometer level. ortec-online.comnih.gov It is particularly effective for characterizing the free volume—the voids and cavities between polymer chains—in amorphous materials like cured silane films. ortec-online.comumich.edu The size, concentration, and distribution of these free volume elements significantly influence the material's physical properties, including its mechanical strength, permeability, and thermal stability. nih.govmdpi.com

In a PALS experiment, positrons from a radioactive source are implanted into a material sample. mdpi.com Some of these positrons capture an electron to form a quasi-stable, hydrogen-like atom called positronium (Ps). The lifetime of ortho-positronium (o-Ps), one of its spin states, is directly related to the size of the free volume cavity in which it is trapped. ortec-online.com By measuring the lifetime distribution of these o-Ps atoms, detailed information about the material's nanostructure can be obtained.

Interactive Data Table: Principles of PALS Data Interpretation

| PALS Parameter | Physical Interpretation | Importance for Silane Films |

| o-Ps Lifetime (τ3) | Mean size of free volume cavities. ortec-online.com | Relates to the packing density and cross-linking of the siloxane network. |

| o-Ps Intensity (I3) | Concentration of free volume sites. ortec-online.com | Indicates the overall porosity and potential pathways for diffusion. |

While PALS has been extensively used to study a wide range of polymers and coatings, including those based on other organosilanes, no specific PALS studies focused on this compound or its derivatives were found in the reviewed literature. Such an investigation could provide valuable insights into how the bulky 4-phenylbutyl group affects the packing and free volume of the resulting siloxane network, which in turn would influence its performance as a protective coating or coupling agent.

Theoretical and Computational Investigations of Phenylbutylsilane Chemistry and Materials

Molecular Dynamics and Density Functional Theory Studies of Silane (B1218182) Interactions

Molecular dynamics (MD) and density functional theory (DFT) are powerful computational tools for investigating the interactions of silane molecules. While specific MD and DFT studies focusing exclusively on triethoxy(4-phenylbutyl)silane are not extensively documented in the provided search results, the principles and methodologies are well-established for similar organosilane systems.

DFT calculations are employed to determine the optimized geometry and interaction energies of silane monomers with other molecules or surfaces. nih.gov For instance, in the context of sol-gel imprinted materials, DFT can be used to screen functional silane monomers by calculating the interaction energies between the silane and a template molecule. nih.gov This approach helps in rationally selecting the most suitable silane for a specific application based on the strength of these interactions. nih.gov

MD simulations, on the other hand, provide insights into the dynamic behavior of silane molecules over time. These simulations can model the movement and orientation of this compound molecules in different environments, such as in solution or at an interface. This is crucial for understanding processes like self-assembly and film formation.

A study on the interactions of various primary amines, including 4-phenylbutyl amine, with atmospheric CO2 utilized DFT to understand the resulting crystalline solid formation. iwam-rakcam.com While not directly involving the silane, this demonstrates the utility of DFT in studying the reactivity of the phenylbutyl group.

The following table summarizes the key applications of MD and DFT in studying silane interactions, which are applicable to this compound:

| Computational Method | Applications in Silane Chemistry | Insights Gained |

| Density Functional Theory (DFT) | Calculation of interaction energies between silane monomers and template molecules. nih.gov | Rational selection of functional silanes for molecular imprinting. nih.gov |

| Determination of optimized molecular geometries. | Understanding of stable molecular conformations. | |

| Investigation of reaction mechanisms and pathways. unisi.it | Elucidation of the steps involved in chemical transformations. unisi.it | |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of silane molecules in various environments. | Understanding of diffusion, orientation, and aggregation of silanes. |

| Modeling of the structure and properties of self-assembled monolayers. | Prediction of film morphology and stability. | |

| Investigation of the interactions between silanes and surfaces. | Insights into adhesion and surface modification mechanisms. |

This table is based on the general application of these methods as described in the search results and their direct applicability to the subject compound.

Modeling of Sol-Gel Polymerization and Network Formation

The sol-gel process, a versatile method for creating solid materials from small molecules, involves the hydrolysis and condensation of precursors like this compound. Computational modeling provides a powerful lens through which to view and understand the intricate steps of polymerization and the subsequent formation of a siloxane network.

Computational screening models are instrumental in the rational design of sol-gel materials. nih.gov For example, different computational methods, including semi-empirical, ab-initio, and DFT, can be used to calculate interaction energies in template-monomer complexes to guide the selection of the optimal functional silane monomer for creating molecularly imprinted xerogels. nih.gov Studies have shown that the choice of computational method and basis set can influence the predicted rankings of monomer performance. nih.gov

Vibrational spectroscopy, coupled with theoretical studies, is a key technique for probing the microstructure of xerogels. mdpi.com By analyzing the infrared spectra, researchers can identify the distribution of different ring structures, such as (SiO)4 and (SiO)6, within the silicon matrix of hybrid xerogels. mdpi.com This information is crucial for understanding how the organic substituent of the silane precursor influences the final structure and properties of the material. mdpi.com The inductive and steric effects of the alkyl or aryl group on the precursor play a significant role in determining gelation times and the ordered domains within the hybrid material. mdpi.com

The self-assembly that occurs during the hydrolysis and polycondensation of precursors like this compound can lead to ordered mesostructures. waseda.jp Computational modeling can help elucidate the driving forces behind this self-assembly and predict the resulting network architecture.

The following table outlines the key aspects of modeling sol-gel processes involving organosilanes:

| Modeling Aspect | Computational Approach | Key Findings and Insights |

| Monomer Selection | Screening of computational models (Semi-empirical, ab-initio, DFT) nih.gov | Interaction energies can predict the performance of functional silanes in imprinted materials. nih.gov |

| Network Structure Analysis | Vibrational spectroscopy combined with theoretical studies (e.g., deconvolution methods) mdpi.com | Reveals the distribution of (SiO)4 and (SiO)6 rings in the xerogel matrix, influenced by the precursor's organic group. mdpi.com |

| Self-Assembly during Polymerization | Evaporation-induced self-assembly characterization (XRD, TEM, NMR) coupled with molecular modeling waseda.jp | Can lead to the formation of ordered mesostructures, such as 2D hexagonal arrangements. waseda.jp |

This table synthesizes information on the computational modeling of sol-gel processes applicable to the subject compound.

Prediction of Interfacial Adhesion and Structure-Property Relationships

The performance of materials derived from this compound in applications such as coatings and composites is critically dependent on the adhesion at interfaces and the relationship between the material's structure and its macroscopic properties. Computational methods offer a predictive framework for understanding and optimizing these characteristics.

The chemical modification of surfaces and fillers is a common strategy to improve interfacial adhesion. For instance, the treatment of cellulose (B213188) nanocrystals (CNC) with 4-phenylbutyl isocyanate has been shown to enhance their compatibility with polymer matrices like poly(butylene adipate-co-terephthalate) (PBAT). researchgate.netresearchgate.net This improved adhesion is attributed to π-π interactions between the phenyl rings of the modified CNC and the aromatic rings within the polymer chain. researchgate.net Computational modeling can be used to quantify these interactions and predict the most effective surface modifications.

Structure-property relationships can be established by correlating computational predictions with experimental results. For example, the incorporation of 4-phenylbutyl isocyanate-modified CNCs into a PBAT matrix leads to a significant increase in the elastic modulus and tensile strength of the resulting composite. researchgate.net Molecular modeling can help to explain these improvements by simulating the stress distribution at the interface and the reinforcing effect of the well-dispersed, functionalized nanoparticles.

The following table summarizes key findings related to the prediction of interfacial adhesion and structure-property relationships in systems containing phenylbutyl-functionalized components:

| System | Modification | Predicted/Observed Improvement | Underlying Mechanism |

| PBAT/Cellulose Nanocrystals researchgate.netresearchgate.net | Grafting with 4-phenylbutyl isocyanate | Increased elastic modulus and tensile strength. researchgate.net | Enhanced interfacial adhesion via π-π interactions between phenyl rings. researchgate.net |

| Polystyrene/Sisal Fiber researchgate.net | Treatment with various coupling agents | Improved compatibility and mechanical properties. researchgate.net | Enhanced adhesion between hydrophilic fiber and hydrophobic matrix. researchgate.net |

This table highlights the impact of phenylbutyl functionalization on interfacial properties as described in the provided search results.

Simulation of Self-Assembly Processes in Organosiloxane Systems

The self-assembly of organosiloxane molecules is a fundamental process that governs the formation of a wide range of functional materials, from thin films to complex nanostructures. Computational simulations are indispensable for visualizing and understanding the molecular-level mechanisms that drive these assembly processes.

Evaporation-induced self-assembly is a powerful technique for creating ordered materials from organosilane precursors. For example, the hydrolysis and polycondensation of a trialkoxysilane bearing a 4-phenylbutyl group can lead to the formation of a two-dimensional hexagonal mesostructure. waseda.jp Simulations can model the evaporation of the solvent and the subsequent organization of the silane molecules, driven by intermolecular forces, into these ordered arrangements.

In the context of organosiloxane-based hybrid materials, self-assembly can be directed by various interactions. For instance, azobenzene-containing siloxane hybrids can form well-ordered lamellar structures through a one-step self-assembly process involving hydrolysis and polycondensation. researchgate.net The photo-induced bending of these materials is a direct consequence of the molecular rearrangements within the self-assembled structure, a phenomenon that can be investigated in detail using molecular simulations. researchgate.net

Multiscale modeling approaches are often necessary to bridge the gap between molecular-level interactions and macroscopic material properties. nih.gov These methods can combine detailed atomistic simulations of small regions with more coarse-grained models to simulate the behavior of larger systems over longer timescales. nih.gov This is particularly relevant for understanding the self-assembly of complex systems like those used in the formation of composite liposomes, where the interfacial interactions between phospholipids (B1166683) and organosiloxanes dictate the final structure. bohrium.com

The following table provides an overview of different self-assembly processes in organosiloxane systems and the role of computational simulation:

| Self-Assembly Process | Driving Force/Mechanism | Resulting Structure | Role of Simulation |

| Evaporation-Induced Self-Assembly waseda.jp | Solvent evaporation, intermolecular forces | 2D hexagonal mesostructures waseda.jp | Modeling the organization of silane molecules during solvent removal. |

| Photo-responsive Self-Assembly researchgate.net | Trans-cis isomerization of azobenzene (B91143) moieties | Lamellar structures capable of photo-induced motion researchgate.net | Investigating the molecular basis of macroscopic shape changes. |

| Interfacial Self-Assembly bohrium.com | Hydrophilic/hydrophobic interactions at interfaces | Composite liposomes with controlled properties bohrium.com | Elucidating the mechanism of co-assembly and predicting the final morphology. |

This table summarizes various self-assembly phenomena in organosiloxane systems where computational simulations provide critical insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.